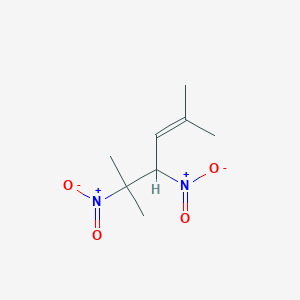
2-Hexene, 2,5-dimethyl-4,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexene, 2,5-dimethyl-4,5-dinitro- is an organic compound with the molecular formula C8H14N2O4 It is a derivative of 2-hexene, featuring two nitro groups and two methyl groups attached to the hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 2,5-dimethyl-4,5-dinitro- typically involves the nitration of 2,5-dimethyl-2-hexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the hexene backbone .
Industrial Production Methods
Industrial production of 2-Hexene, 2,5-dimethyl-4,5-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hexene, 2,5-dimethyl-4,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2,5-dimethyl-4,5-diamino-2-hexene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexene, 2,5-dimethyl-4,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexene, 2,5-dimethyl-4,5-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hexene, 2,5-dimethyl-: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Hexene, 4,5-dimethyl-: Similar structure but with different positioning of the methyl groups.
2-Hexene, 2,4-dimethyl-: Another isomer with different methyl group positioning.
Properties
CAS No. |
188739-22-2 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,5-dimethyl-4,5-dinitrohex-2-ene |
InChI |
InChI=1S/C8H14N2O4/c1-6(2)5-7(9(11)12)8(3,4)10(13)14/h5,7H,1-4H3 |
InChI Key |
CSICVNAGPYKEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(C)(C)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















